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Compound of Interest

Compound Name: 6-Chloroquinolin-4-ol

Cat. No.: B1267320

An In-Depth Technical Guide to the Therapeutic Potential of 6-Chloroquinolin-4-ol

This guide offers a comprehensive overview of 6-Chloroquinolin-4-ol, a heterocyclic
compound that serves as a promising scaffold in medicinal chemistry.[1] Intended for
researchers, scientists, and professionals in drug development, this document details the
synthesis, physicochemical properties, and potential therapeutic applications of this quinoline
derivative, with a focus on its anticancer and antimicrobial activities.

Core Chemical and Physical Properties

6-Chloroquinolin-4-ol is a substituted quinoline with distinct physicochemical properties that
are fundamental to its application in drug discovery.[2] The molecule exists in tautomeric
equilibrium with its 4-oxo form, 6-chloro-2-phenyl-1H-quinolin-4-one.[3]
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Identifier Value

IUPAC Name 6-chloro-2-phenyl-1H-quinolin-4-one[2]

CAS Number 17282-72-3[2]

Molecular Formula C15H10CINOI2]

Molecular Weight 255.70 g/mol [2]

Melting Point >250°CJ[2]

Solubility Limited aqueous solubility; enhanced in DMSO
or DMF[2]

XLogP3 3.8[2]

Synthesis and Experimental Protocols

The synthesis of 6-Chloroquinolin-4-ol can be accomplished through several established
methods for forming the quinoline ring system, typically involving the cyclization of substituted
anilines.[1][3]

General Synthesis Workflow
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Caption: Generalized workflow for the synthesis of 6-Chloroquinolin-4-ol.

Protocol 1: Friedlander Synthesis

The Friedlander synthesis offers a direct route to construct the quinoline ring by condensing a
2-aminoaryl ketone with a compound containing a reactive a-methylene group, such as ethyl
acetoacetate.[3]

Experimental Protocol:

o Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-5-
chlorobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-
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toluenesulfonic acid (0.1 eq) in absolute ethanol.[3]

Reflux: Heat the mixture to reflux (approximately 80-120 °C) for 4-6 hours. Reaction
progress should be monitored by Thin Layer Chromatography (TLC).[3]

Work-up: Once the reaction is complete, cool the mixture to room temperature to allow the
product to precipitate.[3]

Purification: Collect the solid precipitate by filtration. Wash the solid with a saturated sodium
bicarbonate solution, followed by water, and then a cold solvent like ethanol. The crude
product can be further purified by recrystallization from ethanol to yield pure 6-Chloro-2-
phenylquinolin-4-ol.[1][3]

Protocol 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile multi-step method for synthesizing 4-hydroxyquinoline

derivatives from anilines.[1][2]

Experimental Protocol:

Condensation: In a round-bottom flask, mix 4-chloroaniline (1.0 eq) and diethyl
ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 2 hours.[3]

Cyclization: Add the resulting intermediate to a high-boiling point solvent, such as diphenyl
ether, and heat to approximately 250°C for 30-60 minutes to facilitate thermal cyclization.[3]

Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the
product.[3]

Purification: Filter the solid, wash it with hexane, and recrystallize from a suitable solvent to
obtain the purified product.[3]

Potential Therapeutic Applications

Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to

their wide range of biological activities.[4][5] 6-Chloroquinolin-4-ol and its derivatives have

shown significant potential as anticancer and antimicrobial agents.[4][6]
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Anticancer Activity

The anticancer properties of these compounds are often linked to their ability to inhibit key
enzymes and signaling pathways that are critical for cancer cell proliferation and survival.[4]

Quantitative Data: In Vitro Cytotoxicity of Derivatives

While specific data for the parent 6-Chloro-2-phenylquinolin-4-ol is not widely available, studies
on its derivatives, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides,
demonstrate significant antiproliferative activity.[3][7]
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Compound Cell Line ICso (UM) Reference Drug  ICso (UM)

N-phenyl-6-
chloro-4-
hydroxy-2-
_ HCT-116 (Colon)  5.3[7] - -
quinolone-3-
carboxamide

(Cmpd 19)

N-phenyl-6-
chloro-4-
hydroxy-2-
_ HCT-116 (Colon)  4.9[6][7] - B
quinolone-3-
carboxamide

(Cmpd 21)

N-phenyl-6-
chloro-4-
hydroxy-2-
_ Caco-2 (Colon) 17.0[7] - -
quinolone-3-
carboxamide

(Cmpd 19)

N-phenyl-6-
chloro-4-
hydroxy-2-
_ Caco-2 (Colon) 18.9[7] - -
quinolone-3-

carboxamide

(Cmpd 21)
Quinoline o
o MCF-7 (Breast) 0.025 - 0.082[6] Doxorubicin 2.50[7]
Derivative 5a
Quinoline ) ]
A-549 (Lung) 0.025 - 0.082[6] Cisplatin 7.49 (48h)[7]

Derivative 5a

ICso (half-maximal inhibitory concentration) values represent the concentration required to
inhibit 50% of cell growth. Lower values indicate higher potency.[4]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/pdf/Validating_the_Anticancer_Activity_of_6_Chloro_2_phenylquinolin_4_ol_An_In_Vitro_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_6_Chloro_2_phenylquinolin_4_ol.pdf
https://www.benchchem.com/pdf/Validating_the_Anticancer_Activity_of_6_Chloro_2_phenylquinolin_4_ol_An_In_Vitro_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Validating_the_Anticancer_Activity_of_6_Chloro_2_phenylquinolin_4_ol_An_In_Vitro_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Validating_the_Anticancer_Activity_of_6_Chloro_2_phenylquinolin_4_ol_An_In_Vitro_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_6_Chloro_2_phenylquinolin_4_ol.pdf
https://www.benchchem.com/pdf/Validating_the_Anticancer_Activity_of_6_Chloro_2_phenylquinolin_4_ol_An_In_Vitro_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_6_Chloro_2_phenylquinolin_4_ol.pdf
https://www.benchchem.com/pdf/Validating_the_Anticancer_Activity_of_6_Chloro_2_phenylquinolin_4_ol_An_In_Vitro_Comparative_Guide.pdf
https://www.benchchem.com/pdf/6_Chloro_2_phenylquinolin_4_ol_and_its_Derivatives_A_Technical_Guide_for_Medicinal_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Antimicrobial Activity

Quinolone compounds have a well-established history as antibacterial agents.[6] Their
mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase 1V,
enzymes essential for DNA replication.[2][8] This inhibition leads to double-strand DNA breaks
and subsequent bacterial cell death.[2][8]

Quantitative Data: In Vitro Antimicrobial Activity of Related Derivatives

Data on related quinoxaline derivatives suggest potential antibacterial efficacy.

Compound Bacterial Strain MIC (pug/mL)
Quinoxaline derivative 5p S. aureus 4[6]
Quinoxaline derivative 5p B. subtilis 8[6]
Quinoxaline derivative 5p MRSA 8[6]
Quinoxaline derivative 5p E. coli 4[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents
visible growth of a bacterium.

Mechanisms of Action & Signaling Pathways

The biological effects of 6-Chloroquinolin-4-ol derivatives are primarily mediated through their
interaction with specific molecular targets, leading to the modulation of critical cellular signaling
pathways.[4]

Inhibition of PIBK/IAKT/mMTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and
survival and is frequently hyperactivated in many cancers.[3][6] Derivatives of 6-Chloro-2-
phenylquinolin-4-ol have been shown to inhibit components of this pathway, particularly the
PI3Ka isoform.[3]
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Caption: Proposed inhibition of the PIBK/AKT/mTOR signaling pathway.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a key tyrosine kinase involved in cell
proliferation and is a major target in cancer therapy.[2][6] The structural framework of 6-
Chloroquinolin-4-ol is valuable for developing inhibitors that target RTKs like EGFR.[3] These
compounds can act as ATP competitors, binding to the kinase domain and blocking
downstream signaling.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

